molecular formula C11H14O2 B1584957 Vanitrope CAS No. 94-86-0

Vanitrope

Cat. No. B1584957
CAS RN: 94-86-0
M. Wt: 178.23 g/mol
InChI Key: RADIRXJQODWKGQ-UHFFFAOYSA-N
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Description

Vanitrope, also known as Propenyl Guaethol, is a synthetic compound with a CAS number of 94-86-0 . It is not found in nature but can be synthesized . It has a sweet, vanilla-like aroma with tobacco, anise, and powdery notes . It is used in many flavor compositions and occasionally in perfumes as a sweetener or as a replacement for vanillin .


Synthesis Analysis

Vanitrope can be synthesized from natural eugenol . The most common way to synthesize it is by starting from natural eugenol . The synthesis process includes isomerization and ethylation .


Molecular Structure Analysis

The molecular formula of Vanitrope is C11H14O2 . It has a molecular weight of 178.23 . The structure of Vanitrope contains 27 bonds in total, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 aromatic ether .


Physical And Chemical Properties Analysis

Vanitrope appears as a scaly white crystal or powder . It has a strong aroma like vanillin and a melting point of 8586 °C . It is soluble in 95% ethanol, most vegetable oils, edible solvents, and essential oils, but it is extremely insoluble in water .

Scientific Research Applications

Synthesis Process

Vanitrope's synthesis from eugenol involves a two-step reaction process: ethylation and demethylation. The reaction conditions for this process have been studied, revealing that the yield of the product can reach up to 85.5%. In ethylation, diethyl sulfate is used with Bu_4N~+Br~- as a catalyst, and the reaction temperature is maintained at 160℃. During demethylation, LiI is employed as the reagent, enhancing the reaction's selectivity and efficiency (Li Hong, 2005).

Integration in -omics Data and Networks

Vanitrope finds application in the integration of -omics data and networks for biomedical research. This integration is crucial for understanding complex cause-effect relationships in biology and medicine, involving different data domains like gene expression, proteins, and metabolites. Tools like VANTED facilitate this integration, enabling users to structure, filter, evaluate, and visualize experimental data within biological networks and classification hierarchies, thereby aiding in complex biomedical research (Klukas & Schreiber, 2010).

Role in Visualizing Biological Networks

VANTED, a tool for visualization and analysis of networks with related experimental data, is relevant in the context of vanitrope research. It supports the mapping of large-scale biochemical experiment data onto biological networks, such as metabolic pathways. This tool's visualization and navigation methods assist in exploring data-enriched networks, crucial for analyzing biochemical data and understanding biological processes (Junker et al., 2006).

Implications in Other Scientific Domains

Though not directly related to vanitrope, research in other scientific domains like the study of van der Waals heterostructures in materials science, toxicological and pharmacological research on vanadium, and innovations in doctoral training and research on tinnitus, provide insights into the breadth of scientific inquiry and methodologies that can be relevant to vanitrope research. These studies highlight the importance of interdisciplinary approaches and advanced analytical techniques in contemporary scientific research (Duttasinha & Grigorieva, 2013); (Ścibior et al., 2016); (Schlee et al., 2018).

Safety And Hazards

Vanitrope may be harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/eye protection/face protection when handling it . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical advice .

properties

IUPAC Name

2-ethoxy-5-[(E)-prop-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-5-9-6-7-11(13-4-2)10(12)8-9/h3,5-8,12H,4H2,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADIRXJQODWKGQ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047726
Record name trans-2-Ethoxy-5-(1-propenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Solid, White or colourless crystalline powder; vanilla-like aroma
Record name Phenol, 2-ethoxy-5-(1-propen-1-yl)-
Source EPA Chemicals under the TSCA
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Record name 2-Ethoxy-5-(1-propenyl)phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040800
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Propenylguaethol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1273/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

312.00 to 313.00 °C. @ 760.00 mm Hg
Record name 2-Ethoxy-5-(1-propenyl)phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040800
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, soluble (in ethanol)
Record name Propenylguaethol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1273/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Vanitrope

CAS RN

63477-41-8, 94-86-0
Record name Propenyl guaethol
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Record name Vanitrope
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Record name Phenol, 2-ethoxy-5-(1-propen-1-yl)-
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Record name trans-2-Ethoxy-5-(1-propenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-5-prop-1-enylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.155
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Record name PROPENYL GUAETHOL
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Ethoxy-5-(1-propenyl)phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040800
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

86 - 88 °C
Record name 2-Ethoxy-5-(1-propenyl)phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040800
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
DT ENGLIS, LA WOLLERMANN - Journal of Food Science, 1955 - Wiley Online Library
… Comparatively little information on the analysis of vanitrope is available. Roberts (8) has … separation of the vanitrope by a steam distillation, after which the separated vanitrope is 8 …
Number of citations: 7 ift.onlinelibrary.wiley.com
LA Wollermann - 1956 - search.proquest.com
… Since the possible application of the colorimetric procedure to the determination of vanitrope was anticipated, aliquots of standard vanitrope were also tested. Results are shown in …
Number of citations: 1 search.proquest.com
S Kahan, J Fitelson - Journal of the Association of Official …, 1964 - academic.oup.com
… vanillin, piperonal, and vanitrope as deep blue spots, although vanitrope does not show up as well … of all additives, with the exception of piperonal and vanitrope, which had the same Rf …
Number of citations: 6 academic.oup.com
S Kahan, J Fitelson - Journal of the Association of Official …, 1965 - academic.oup.com
… One plate must be used for the detection of vanitrope, while a second plate could be used to detect all other additives. The KOH spray detected the coumarin, and when this plate was …
Number of citations: 0 academic.oup.com
MA Cifone - Private communication to the Flavor and Extract …, 1988
Number of citations: 5
JB Terrill - Private Communication to the Flavor and Extract …, 2004
Number of citations: 3
MA Cifone - Private communication to the Flavor and Extract …, 1983
Number of citations: 4
DR Jagannath - Private communication to the Flavor and Extract …, 1982
Number of citations: 5
MA Cifone - Unpublished report submitted by EFFA to FLAVIS …, 1983
Number of citations: 4
VJ Piccirillo - Unpublished report submitted by EFFA to FLAVIS …, 1984
Number of citations: 2

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